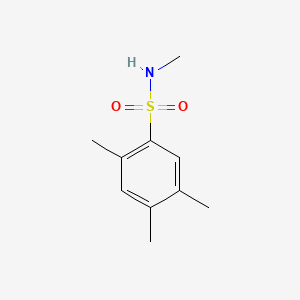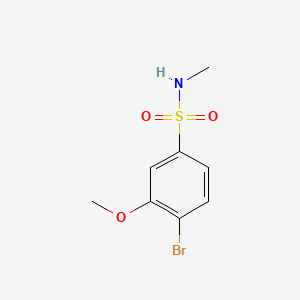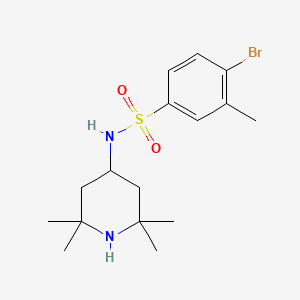![molecular formula C18H20N2O3S B603000 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole CAS No. 1081320-76-4](/img/structure/B603000.png)
3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a sulfonyl group attached to a naphthalene ring, which is further connected to the pyrazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-propoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include this compound-4-carboxylic acid.
Reduction: Products may include 3,5-dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfanyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrazole
- 3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole is unique due to the presence of the sulfonyl group attached to a naphthalene ring. This structural feature enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1081320-76-4 |
|---|---|
Fórmula molecular |
C18H20N2O3S |
Peso molecular |
344.4g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C18H20N2O3S/c1-4-11-23-17-9-10-18(16-8-6-5-7-15(16)17)24(21,22)20-14(3)12-13(2)19-20/h5-10,12H,4,11H2,1-3H3 |
Clave InChI |
NSFIFGMCTBCXFN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)

![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)

![[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B602929.png)
amine](/img/structure/B602933.png)

![Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine](/img/structure/B602937.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602939.png)
